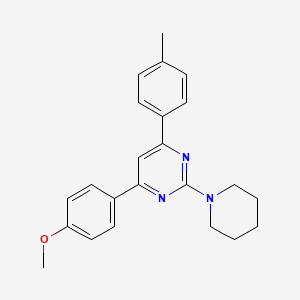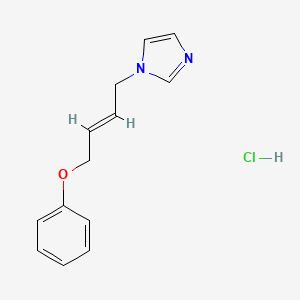
2,3-dihydro-1,4-benzodioxin-6-yl(2-thienyl)methanone
Overview
Description
2,3-dihydro-1,4-benzodioxin-6-yl(2-thienyl)methanone, also known as MDBM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MDBM is a member of the benzodioxin family, which is known for its diverse biological activities.
Scientific Research Applications
2,3-dihydro-1,4-benzodioxin-6-yl(2-thienyl)methanone has been studied extensively for its potential applications in various fields. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that 2,3-dihydro-1,4-benzodioxin-6-yl(2-thienyl)methanone has potent anti-proliferative effects on various cancer cell lines, including breast, lung, and prostate cancer cells. 2,3-dihydro-1,4-benzodioxin-6-yl(2-thienyl)methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mechanism of Action
The exact mechanism of action of 2,3-dihydro-1,4-benzodioxin-6-yl(2-thienyl)methanone is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylase. These enzymes are involved in DNA replication and gene expression, respectively, and their inhibition can lead to cell death.
Biochemical and Physiological Effects:
2,3-dihydro-1,4-benzodioxin-6-yl(2-thienyl)methanone has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, 2,3-dihydro-1,4-benzodioxin-6-yl(2-thienyl)methanone has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 2,3-dihydro-1,4-benzodioxin-6-yl(2-thienyl)methanone in lab experiments is its stability. 2,3-dihydro-1,4-benzodioxin-6-yl(2-thienyl)methanone is a relatively stable compound that can be stored for long periods of time without degradation. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
For research include exploring its potential therapeutic use for other diseases and developing more efficient synthesis methods.
Synthesis Methods
2,3-dihydro-1,4-benzodioxin-6-yl(2-thienyl)methanone can be synthesized using a multi-step process that involves the reaction of 2-thiophenecarboxaldehyde with catechol in the presence of a base, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the intermediate product with 1,1,1-trichloroacetone in the presence of a base to yield 2,3-dihydro-1,4-benzodioxin-6-yl(2-thienyl)methanone.
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl(thiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c14-13(12-2-1-7-17-12)9-3-4-10-11(8-9)16-6-5-15-10/h1-4,7-8H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMJTNHEMMKTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701213601 | |
| Record name | (2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thienylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701213601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
727419-56-9 | |
| Record name | (2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=727419-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thienylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701213601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-(1-adamantyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6111044.png)

![[4-oxo-2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6111054.png)
![5-(1,3-benzodioxol-5-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6111056.png)
![1-(2-fluorophenyl)-4-{1-[(2E)-3-(2-furyl)-2-propenoyl]-3-piperidinyl}piperazine](/img/structure/B6111061.png)
![3-fluoro-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide](/img/structure/B6111063.png)

![2-phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine](/img/structure/B6111096.png)
![2-(1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethanol](/img/structure/B6111103.png)
![{3-(4-fluorobenzyl)-1-[3-(2-methylphenyl)propanoyl]-3-piperidinyl}methanol](/img/structure/B6111112.png)
![N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)-3-methoxybenzamide](/img/structure/B6111115.png)
![4-[(1-acetyl-4-piperidinyl)amino]-1-[2-(3-chlorophenyl)ethyl]-2-pyrrolidinone](/img/structure/B6111129.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B6111131.png)